4-chloro-N-methylbenzamide
Overview
Description
4-Chloro-N-methylbenzamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzamide, where a chlorine atom is substituted at the para position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with methylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with methylamine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the reaction can be carried out under controlled temperature and pressure conditions to maximize the conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to form N-methyl-N-oxide derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) or peracids in organic solvents.
Major Products Formed
Substitution: Formation of 4-hydroxy-N-methylbenzamide or 4-amino-N-methylbenzamide.
Reduction: Formation of N-methyl-4-chloroaniline.
Oxidation: Formation of N-methyl-N-oxide derivatives.
Scientific Research Applications
4-Chloro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzamides.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The chlorine atom and the amide group play crucial roles in its binding affinity and specificity. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamide: Lacks the methyl group on the nitrogen atom.
N-Methylbenzamide: Lacks the chlorine atom on the benzene ring.
4-Chloro-N-ethylbenzamide: Has an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
4-Chloro-N-methylbenzamide is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDRCANRNSAYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218859 | |
Record name | Benzamide, 4-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6873-44-5 | |
Record name | Benzamide, 4-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6873-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-chloro-N-methylbenzamide and how is this structure organized in its solid state?
A1: this compound [] contains a benzene ring with a chlorine atom at the para position and an amide group (-CONHCH3) at the position 1. [] The crystal structure analysis reveals two unique molecules of this compound within its asymmetric unit. These molecules are connected through N—H⋯O hydrogen bonds, forming chains that extend along the b-axis of the crystal lattice. [] Furthermore, C—H⋯O interactions contribute to the overall stability and arrangement of the molecules within the crystal. []
Q2: Are there any specific structural features within the this compound molecule?
A2: Yes, the research highlights that the benzene ring and the amide group within each this compound molecule are not coplanar. [] The dihedral angles between these two planes are 5.9° and 16.7° for the two independent molecules in the asymmetric unit. [] This non-planarity could be attributed to steric hindrance or electronic effects within the molecule.
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